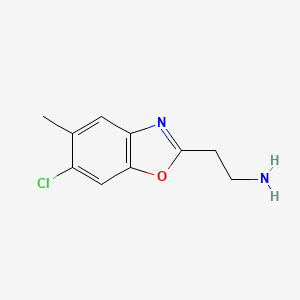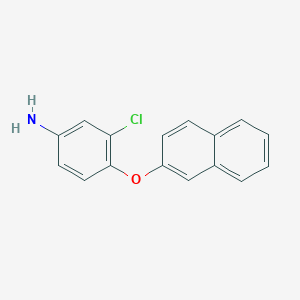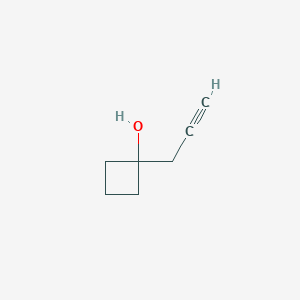
1-(Prop-2-yn-1-yl)cyclobutanol
Overview
Description
1-(Prop-2-yn-1-yl)cyclobutanol is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of a cyclobutanol ring substituted with a prop-2-yn-1-yl group, making it an interesting subject for synthetic and mechanistic studies.
Mechanism of Action
Target of Action
It’s known that propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .
Mode of Action
The mode of action of 1-(Prop-2-yn-1-yl)cyclobutanol involves its role as a photosensitizer in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The compound is involved in visible-light-induced oxidative formylation reactions , which suggests it may influence pathways related to oxidative stress and energy transfer.
Pharmacokinetics
The compound’s molecular weight is 11015 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Its role as a photosensitizer in visible-light-induced oxidative formylation reactions suggests it may influence cellular processes related to energy transfer and oxidative stress.
Action Environment
Given its role in visible-light-induced reactions , factors such as light exposure could potentially influence its action.
Biochemical Analysis
Biochemical Properties
1-(Prop-2-yn-1-yl)cyclobutanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolic transformations .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to modulate the expression of genes involved in detoxification pathways. This modulation occurs through the activation of nuclear receptors such as the aryl hydrocarbon receptor, which binds to this compound and induces the transcription of target genes. Furthermore, this compound can influence cell signaling pathways by interacting with kinases and phosphatases, thereby affecting cellular metabolism and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit the activity of certain enzymes by occupying their active sites and preventing substrate binding. For instance, this compound has been found to inhibit monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over extended periods, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. It undergoes oxidation by cytochrome P450 enzymes to form reactive intermediates, which can then be conjugated with glutathione or other cofactors for excretion. This compound can also influence metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle. Changes in metabolite levels, such as increased production of lactate, have been observed in response to this compound exposure .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In hepatocytes, it is taken up by organic anion-transporting polypeptides and distributed to various cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and brain. This distribution pattern influences its biological activity and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism and detoxification. Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles. The presence of targeting signals in its structure directs this compound to mitochondria, where it can impact mitochondrial function and energy production .
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)cyclobutanol can be achieved through several methods:
N-Alkylation: One common method involves the N-alkylation of cyclobutanol with propargyl bromide in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions.
Solvent-Free Synthesis: Another approach is the solvent-free synthesis of propargylamines, which can be adapted for the preparation of this compound.
Industrial Production: Industrially, the compound can be synthesized using similar methods but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne group.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclobutanol has several scientific research applications:
Chemistry: It is used as a reactant in the preparation of condensed pyrimidine compounds as RET inhibitors.
Biology: The compound’s unique structure allows it to be used in the synthesis of pharmaceuticals and development of novel materials.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)cyclobutanol can be compared with other similar compounds, such as:
Propargyl Alcohol: Propargyl alcohol (prop-2-yn-1-ol) is a simpler compound with similar alkyne functionality but lacks the cyclobutanol ring.
Propargylamines: Compounds like rasagiline and selegiline, which contain propargyl groups, are used in the treatment of neurodegenerative diseases.
Propargylated Compounds: Various propargylated compounds have been synthesized for their cytotoxic activity and other biological properties.
Properties
IUPAC Name |
1-prop-2-ynylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-4-7(8)5-3-6-7/h1,8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEZRFWQVYNBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622656 | |
| Record name | 1-(Prop-2-yn-1-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37418-60-3 | |
| Record name | 1-(Prop-2-yn-1-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


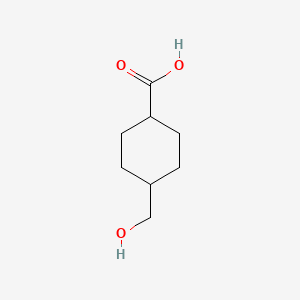
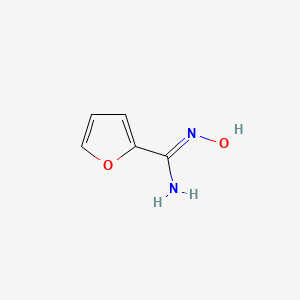
![5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3024076.png)
![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)


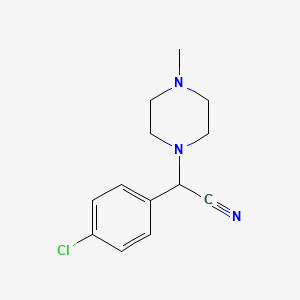
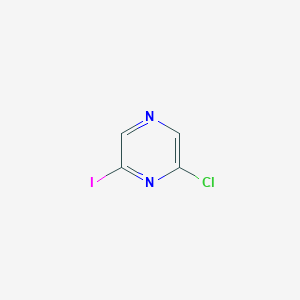
![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)
